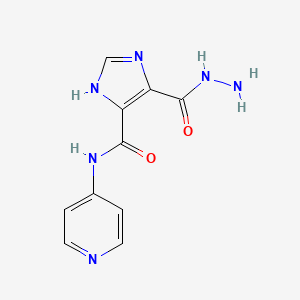
4-(hydrazinecarbonyl)-N-pyridin-4-yl-1H-imidazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a hydrazinecarbonyl group, a pyridin-4-yl moiety, and an imidazole-5-carboxamide framework, making it a versatile molecule for chemical synthesis and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the imidazole ring. The pyridin-4-yl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and scalability.
化学反应分析
Types of Reactions
4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the hydrazinecarbonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
科学研究应用
4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
作用机制
The mechanism of action of 4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyridin-4-yl and imidazole moieties can interact with receptors or other proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A compound with similar pyridinyl groups but different functional groups.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Contains a pyridinyl group and a triazole ring, offering different reactivity and applications.
Uniqueness
4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide is unique due to its combination of hydrazinecarbonyl, pyridin-4-yl, and imidazole-5-carboxamide groups. This unique structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and development.
属性
CAS 编号 |
627470-11-5 |
|---|---|
分子式 |
C10H10N6O2 |
分子量 |
246.23 g/mol |
IUPAC 名称 |
4-(hydrazinecarbonyl)-N-pyridin-4-yl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C10H10N6O2/c11-16-10(18)8-7(13-5-14-8)9(17)15-6-1-3-12-4-2-6/h1-5H,11H2,(H,13,14)(H,16,18)(H,12,15,17) |
InChI 键 |
TZFUVSRIPMYBSB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1NC(=O)C2=C(N=CN2)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


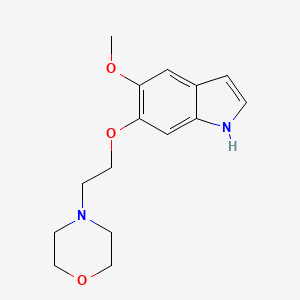
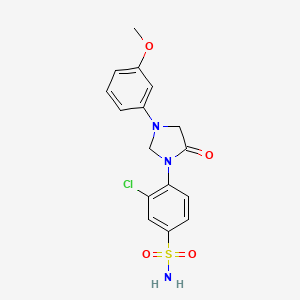
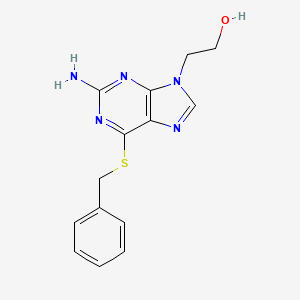
![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
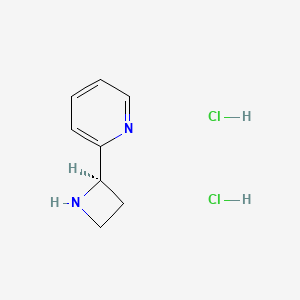
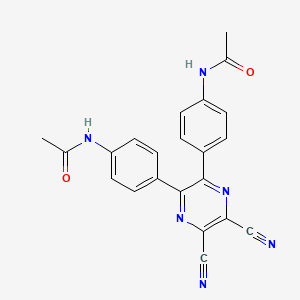
![2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12937535.png)
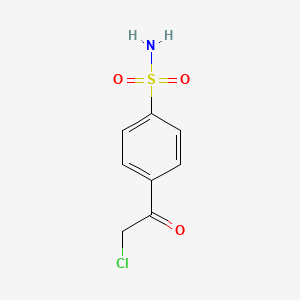

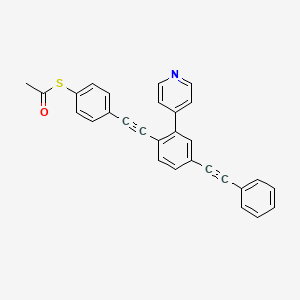
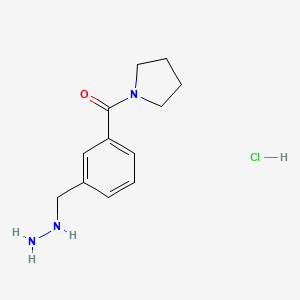
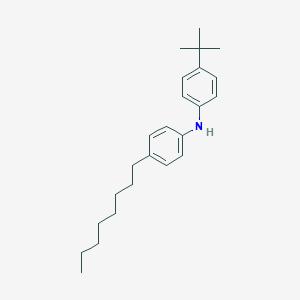
![tert-Butyl 2-amino-3-carbamoyl-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B12937566.png)

